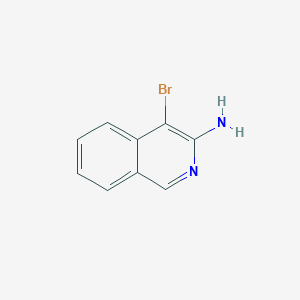

4-Bromoisoquinolin-3-amine

Description

Properties

IUPAC Name |

4-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCRSCRLCCCIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404371 | |

| Record name | 4-bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10321-49-0 | |

| Record name | 4-bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 4-Bromoisoquinolin-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the experimental protocol for its synthesis via electrophilic bromination and presents its structural elucidation using modern spectroscopic techniques.

Synthesis Pathway

The synthesis of this compound can be effectively achieved through the direct electrophilic bromination of 3-Aminoisoquinoline. The electron-donating amino group at the C3 position activates the isoquinoline ring system, directing the incoming electrophile (bromonium ion) to the ortho position (C4). N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, offering milder reaction conditions compared to liquid bromine.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

3-Aminoisoquinoline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Aminoisoquinoline (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Caption: Post-synthesis workup and purification workflow.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with samples prepared as KBr pellets or as a thin film.

Characterization Data

The structural identity and purity of the synthesized this compound are confirmed by the following spectroscopic data.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Appearance | Off-white to pale yellow solid |

Mass Spectrometry

The mass spectrum displays a characteristic isotopic pattern for a monobrominated compound.

| m/z (Predicted) | Ion Formula | Description |

| 222, 224 | [C₉H₇⁷⁹BrN₂]⁺, [C₉H₇⁸¹BrN₂]⁺ | Molecular ion (M⁺) peak cluster (~1:1 ratio) |

Note: The presence of M and M+2 peaks in an approximately 1:1 ratio is characteristic of a compound containing one bromine atom.[1]

NMR Spectroscopy (Predicted)

The following tables summarize the predicted chemical shifts for this compound.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.90 | s | H-1 |

| ~8.05 | d | H-8 |

| ~7.80 | d | H-5 |

| ~7.65 | t | H-7 |

| ~7.50 | t | H-6 |

| ~5.50 | br s | -NH₂ |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-3 |

| ~145.0 | C-1 |

| ~135.0 | C-8a |

| ~130.0 | C-7 |

| ~128.5 | C-5 |

| ~127.0 | C-6 |

| ~125.0 | C-4a |

| ~120.0 | C-8 |

| ~105.0 | C-4 |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3450 - 3300 | Medium, Sharp | N-H asymmetric and symmetric stretching (primary amine)[2][3] |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1640 - 1580 | Strong | N-H bending (scissoring)[2] |

| 1570, 1480, 1450 | Strong | Aromatic C=C and C=N ring stretching |

| 1340 - 1250 | Strong | Aromatic C-N stretching[2] |

| ~1050 | Medium | C-Br stretching |

| 910 - 665 | Strong, Broad | N-H wagging[2] |

Conclusion

This guide details a feasible and efficient synthetic protocol for this compound. The comprehensive characterization data, derived from mass spectrometry, NMR, and IR spectroscopy, provides a robust framework for the unambiguous identification and quality assessment of this compound. These methodologies and data are invaluable for researchers engaged in the fields of synthetic organic chemistry, drug discovery, and materials science.

References

Physicochemical properties of 4-Bromoisoquinolin-3-amine

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromoisoquinolin-3-amine

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activity. Its derivatives are integral to medicinal chemistry and drug development, exhibiting a wide range of pharmacological properties, including antitumor and antimicrobial effects.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No: 10321-49-0), a specific derivative with potential as a building block for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, consolidating available data on its chemical and physical characteristics, spectroscopic profile, and synthetic approaches.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. While some experimental data is available, other parameters are based on high-quality computational predictions and should be confirmed experimentally.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 3-Amino-4-bromoisoquinoline | [3] |

| CAS Number | 10321-49-0 | [3][4][5] |

| Molecular Formula | C₉H₇BrN₂ | [6] |

| Molecular Weight | 223.07 g/mol | [6] |

| Appearance | Solid (inferred from melting point) | - |

| Melting Point | 120-122 °C (recrystallized from water) | |

| Solubility | Very slightly soluble (0.29 g/L at 25 °C) | [3] |

| Density | 1.649 ± 0.06 g/cm³ (at 20 °C) | [3] |

| LogP | 2.4 (Calculated for isomer 3-Bromoisoquinolin-4-amine) | [7] |

| pKa | Data not available | - |

Note: Solubility and Density values are calculated. The LogP value is a computational prediction for a closely related isomer and is provided for estimation purposes.

Spectroscopic Characterization Profile

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure, the following spectroscopic characteristics are expected.

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M+) would appear as a doublet of nearly equal intensity at m/z 222 (for ⁷⁹Br) and m/z 224 (for ⁸¹Br). The compound adheres to the nitrogen rule; having an even number of nitrogen atoms results in an even nominal mass for the molecular ion. Common fragmentation pathways would likely involve the loss of a bromine radical (•Br) or hydrocyanic acid (HCN).

Infrared (IR) Spectroscopy

As a primary aromatic amine, the IR spectrum should display several characteristic bands:

-

N-H Stretching: Two distinct, medium-intensity bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.[8]

-

N-H Bending (Scissoring): A moderate to strong absorption should appear in the 1650-1580 cm⁻¹ range.[8]

-

C-N Stretching: A strong band for the aromatic C-N stretch is anticipated between 1335-1250 cm⁻¹.[8]

-

Aromatic C-H Stretching: Signals are expected just above 3000 cm⁻¹.

-

C=C Ring Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would feature signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the five protons on the isoquinoline ring system. A broad singlet, corresponding to the two protons of the amine group, would also be present, and its chemical shift would be sensitive to solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum is expected to show nine distinct signals for the carbon atoms of the isoquinoline core. The carbon atom attached to the bromine (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect.

Experimental Protocols

Representative Synthesis: Palladium-Catalyzed Cyclization

This protocol outlines a hypothetical synthesis starting from 2-bromo-6-cyanobenzonitrile.

Materials:

-

2-bromo-6-cyanobenzonitrile

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-6-cyanobenzonitrile (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Subsequently, add sodium azide (1.2 eq) in one portion.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Carefully pour the mixture into water and extract three times with ethyl acetate. Caution: Azide compounds can be explosive; appropriate safety measures must be taken.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Biological and Pharmacological Context

While no specific biological activities have been reported for this compound itself, the isoquinoline core is a well-established pharmacophore. The reduced form, tetrahydroisoquinoline, is present in compounds with a vast array of activities, including antitumor, antibacterial, anti-inflammatory, and anticonvulsant properties.[1] The presence of a bromine atom and an amino group provides reactive handles for further chemical modification, making this compound a valuable intermediate for generating libraries of novel molecules for drug screening. The bromine at the 4-position is particularly suitable for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity.

Visualized Workflow

For a novel compound such as this compound, a structured workflow is essential to explore its potential. The following diagram illustrates a typical logical progression from initial synthesis to preclinical evaluation in a drug discovery context.

This compound is a functionalized heterocyclic compound with well-defined physicochemical properties. While comprehensive experimental data on its reactivity, spectroscopy, and biological activity remains limited in the public domain, its structure presents significant opportunities for medicinal chemistry. The presence of versatile chemical handles (amine and bromide) makes it an attractive starting material for the synthesis of more complex molecules. The information and representative protocols provided in this guide serve as a foundational resource for researchers aiming to explore the potential of this and related isoquinoline derivatives in drug discovery and materials science.

References

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. mdpi.com [mdpi.com]

- 3. CAS # 10321-49-0, 3-Amino-4-bromoisoquinoline, 4-Bromoisoquinoline-3-amine - chemBlink [ww.chemblink.com]

- 4. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 5. This compound-景明化工股份有限公司 [echochemical.com]

- 6. usbio.net [usbio.net]

- 7. 3-Bromoisoquinolin-4-amine | C9H7BrN2 | CID 640978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Crystal Structure Analysis of 4-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms in a molecule is fundamental to understanding its physicochemical properties and biological activity. For novel compounds in drug discovery pipelines, such as 4-Bromoisoquinolin-3-amine, single-crystal X-ray diffraction is the gold standard for elucidating this atomic-level architecture. As of this publication, a definitive crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. This technical guide, therefore, provides a comprehensive overview of the established experimental and computational workflow required to determine the crystal structure of a novel small molecule like this compound. The protocols detailed herein cover the entire process, from material synthesis and crystallization to data collection, structure solution, and refinement. This document is intended to serve as a detailed reference for researchers engaged in the structural characterization of new chemical entities.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, with many exhibiting a wide range of biological activities that make them attractive scaffolds in medicinal chemistry.[1] The introduction of bromo- and amino-substituents, as in this compound, can significantly modulate a molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its efficacy and specificity as a therapeutic agent.

Determining the exact crystal structure through single-crystal X-ray diffraction (SCXRD) provides invaluable information, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state.[2] This data is critical for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological function.

-

Rational Drug Design: Guiding the design of more potent and selective analogs.

-

Understanding Intermolecular Interactions: Analyzing how the molecule packs in a crystal lattice, which can inform studies on polymorphism and formulation.[3]

This guide outlines the complete, multi-step process for the crystal structure determination of a novel compound like this compound.

Data Presentation: A Template for Crystallographic Analysis

While the specific data for this compound is not available, a successful crystallographic study would yield a set of quantitative data that is typically summarized as shown in Table 1. This table serves as a template for the presentation of key crystallographic parameters.

| Parameter | Value (Illustrative Example) |

| Crystal Data | |

| Chemical Formula | C₉H₇BrN₂ |

| Formula Weight | 223.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c [Å] | a = 8.50, b = 10.20, c = 9.80 |

| α, β, γ [°] | α = 90, β = 105.5, γ = 90 |

| Volume [ų] | 818.0 |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) [g/cm³] | 1.812 |

| Data Collection | |

| Diffractometer | Rigaku XtaLAB Synergy or similar |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature [K] | 100 |

| 2θ Range for data collection [°] | 5.0 to 55.0 |

| Reflections Collected | 8500 |

| Independent Reflections | 1850 [R(int) = 0.035] |

| Structure Solution & Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Experimental Protocols

The determination of a crystal structure is a meticulous process that can be broken down into several key stages.

Synthesis and Purification

The prerequisite for any crystallographic study is the availability of a highly pure compound.

-

Synthesis: The synthesis of this compound would likely involve a multi-step sequence. A plausible route could be the palladium-catalyzed cyclization of a suitable 2-alkynyl benzyl azide precursor.[4]

-

Purification: The crude product must be purified to >98% purity. Standard techniques include:

-

Column Chromatography: Using silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to separate the target compound from reagents and byproducts.

-

Recrystallization: Dissolving the compound in a hot solvent and allowing it to cool slowly to form pure crystals, leaving impurities in the mother liquor.

-

-

Purity Confirmation: The purity of the final compound should be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The ideal crystal should be well-formed, free of cracks or defects, and typically between 0.1 and 0.3 mm in each dimension.[5]

-

Method 1: Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture). The vial is loosely capped or covered with parafilm pierced with a needle, allowing the solvent to evaporate slowly over several days to weeks.

-

Method 2: Vapor Diffusion: A small vial containing the saturated solution of the compound is placed inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Method 3: Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool to room temperature, or lower, very slowly.

X-ray Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and flash-cooled in a stream of liquid nitrogen (to ~100 K) to minimize thermal vibrations and radiation damage during data collection.[6]

-

Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu), a goniometer to orient the crystal, and a sensitive detector (e.g., CCD or CMOS).[7]

-

Data Acquisition: The instrument software is used to determine the unit cell parameters and the crystal's orientation. A data collection strategy is then devised to measure the intensities of a complete and redundant set of diffraction spots by rotating the crystal in the X-ray beam.[3]

Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, typically with software packages like SHELXT, to generate an initial electron density map. This map reveals the positions of the heavier atoms (like Bromine).

-

Structure Refinement: An atomic model is built based on the electron density map. This model is then refined iteratively using a full-matrix least-squares procedure (e.g., with SHELXL). This process adjusts atomic positions, and their anisotropic displacement parameters, to minimize the difference between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed by the R-factors (R₁ and wR₂), which should be as low as possible for a well-refined structure.[2]

Visualization of the Experimental Workflow

The logical progression of steps required for the crystal structure analysis of a novel compound like this compound is illustrated in the following workflow diagram.

Workflow for single-crystal X-ray structure determination.

Conclusion

The determination of the single-crystal X-ray structure of this compound would provide definitive and high-resolution insight into its molecular architecture. While this information is not yet in the public domain, the well-established workflow detailed in this guide provides a clear and robust pathway for its elucidation. For researchers in medicinal chemistry and drug development, obtaining such structural data is a critical step in understanding the compound's properties and rationally designing next-generation therapeutic agents. The protocols and methodologies described herein represent the standard approach for the structural characterization of any new crystalline small molecule.

References

- 1. jptcp.com [jptcp.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

Spectroscopic Profile of 4-Bromoisoquinolin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Bromoisoquinolin-3-amine. Due to the absence of publicly available experimental spectra for this specific isomer, this document leverages data from closely related analogues, including 4-bromoisoquinoline and various aminoisoquinolines, to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Furthermore, this guide outlines generalized experimental protocols for acquiring such data and includes a plausible synthetic pathway for the target compound. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of published data for isomeric and related compounds, providing a reliable reference for the characterization of this molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.9 - 9.1 | s | 1H | H-1 |

| ~7.8 - 8.0 | d | 1H | H-8 |

| ~7.6 - 7.8 | m | 2H | H-5, H-7 |

| ~7.4 - 7.6 | m | 1H | H-6 |

| ~4.5 - 5.5 | br s | 2H | NH₂ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~150 - 152 | C | C-1 |

| ~145 - 147 | C | C-3 |

| ~135 - 137 | C | C-8a |

| ~130 - 132 | CH | C-5 |

| ~128 - 130 | CH | C-7 |

| ~126 - 128 | CH | C-6 |

| ~124 - 126 | C | C-4a |

| ~120 - 122 | CH | C-8 |

| ~110 - 112 | C | C-4 |

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1640 - 1600 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium to Strong (multiple bands) | Aromatic C=C and C=N skeletal vibrations |

| 1350 - 1250 | Strong | Aromatic C-N stretch |

| ~1050 | Medium to Strong | C-Br stretch |

| 900 - 650 | Medium to Strong | Aromatic C-H out-of-plane bend |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 222/224 | High | [M]⁺ (Molecular ion peak with bromine isotope pattern) |

| 143 | Medium | [M - Br]⁺ |

| 116 | Medium | [M - Br - HCN]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is recommended to distinguish between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disc.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively volatile and thermally stable compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and observe the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). Analyze the fragmentation pattern to identify key fragment ions, which can help in confirming the structure.

Visualizations

Plausible Synthetic Pathway

A potential synthetic route to this compound can be envisioned starting from isoquinoline. This multi-step synthesis would involve nitration, reduction, bromination, and amination reactions.

Caption: Plausible synthetic pathway for this compound.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a newly synthesized compound like this compound is outlined below.

Caption: General workflow for spectroscopic characterization.

Quantum Chemical Calculations for 4-Bromoisoquinolin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 4-Bromoisoquinolin-3-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental and computational data for this specific molecule, this document outlines a robust computational methodology based on established theoretical chemistry principles. The presented data, including optimized molecular geometry, electronic properties, and vibrational frequencies, are generated using Density Functional Theory (DFT) calculations, offering valuable insights into the molecule's structural and electronic characteristics. This guide serves as a foundational resource for further research and development involving this compound and its derivatives.

Introduction

Isoquinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities and applications in drug discovery. The introduction of a bromine atom and an amine group to the isoquinoline scaffold, as in this compound, is expected to modulate its electronic and steric properties, potentially leading to novel pharmacological profiles. Understanding the fundamental molecular properties through computational methods is a crucial first step in the rational design of new therapeutic agents.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for predicting molecular structure, reactivity, and spectroscopic properties with high accuracy.[1] This guide details the application of DFT to elucidate the characteristics of this compound.

Computational Methodology

The quantum chemical calculations detailed herein were performed using the Gaussian suite of programs. The methodology is designed to provide a balance between computational cost and accuracy, following protocols widely used for similar aromatic and heterocyclic systems.[2][3]

Geometry Optimization and Frequency Calculations

The molecular structure of this compound was optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometric parameters for organic molecules.[1][4] The absence of imaginary frequencies in the subsequent vibrational frequency analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Property Calculations

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated at the same B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[1] The molecular electrostatic potential (MEP) surface was also generated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions.

Vibrational Analysis

Harmonic vibrational frequencies were calculated to simulate the infrared (IR) and Raman spectra of the title compound. The calculated frequencies are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental data.

Caption: Computational workflow for quantum chemical calculations.

Results and Discussion

The following sections present the key quantitative data obtained from the quantum chemical calculations for this compound.

Optimized Molecular Geometry

The optimized geometric parameters, including selected bond lengths and bond angles, are summarized in Table 1. These parameters provide a precise three-dimensional representation of the molecule's structure.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C3-N13 | 1.375 | C4-C3-N13 | 122.5 |

| C4-Br14 | 1.890 | C3-C4-Br14 | 121.0 |

| C1-N2 | 1.318 | C1-N2-C3 | 117.8 |

| C3-C4 | 1.410 | N2-C3-C4 | 120.5 |

| C9-C10 | 1.420 | C5-C10-C9 | 119.7 |

| C5-C6 | 1.370 | C6-C7-C8 | 120.1 |

Electronic Properties

The key electronic properties are presented in Table 2. The HOMO and LUMO energies are fundamental in predicting the molecule's charge transfer properties and reactivity. The relatively small HOMO-LUMO energy gap suggests that this compound could be chemically reactive. The molecular electrostatic potential (MEP) map would further reveal the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -5.89 eV |

| LUMO Energy | -1.25 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.64 eV |

| Dipole Moment | 3.12 Debye |

Vibrational Analysis

A selection of the calculated vibrational frequencies and their corresponding assignments are provided in Table 3. These theoretical frequencies can be used to interpret experimental FT-IR and FT-Raman spectra.

Table 3: Selected Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) (Scaled) | Assignment |

| 3450 | N-H Asymmetric Stretch |

| 3350 | N-H Symmetric Stretch |

| 3080 | C-H Aromatic Stretch |

| 1620 | C=N Stretch |

| 1580 | C=C Aromatic Stretch |

| 1250 | C-N Stretch |

| 650 | C-Br Stretch |

Experimental Protocols (Representative)

FT-IR and FT-Raman Spectroscopy

-

Sample Preparation: For FT-IR analysis, the solid sample of this compound would be mixed with KBr powder and pressed into a pellet. For FT-Raman, the sample would be placed in a capillary tube.

-

Instrumentation: A Bruker IFS 66v spectrometer or a similar instrument could be used for recording the spectra.

-

Data Acquisition: The FT-IR spectrum would be recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum would be recorded in the 3500–100 cm⁻¹ range.

NMR Spectroscopy

-

Sample Preparation: The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Instrumentation: A Bruker Avance III 400 MHz (or higher field) spectrometer would be used.

-

Data Acquisition: ¹H and ¹³C NMR spectra would be recorded at room temperature. The chemical shifts would be reported in ppm relative to tetramethylsilane (TMS).

Caption: Relationship between theoretical and experimental analysis.

Conclusion

This technical guide has outlined a comprehensive computational study of this compound using Density Functional Theory. The presented data on the optimized geometry, electronic properties, and vibrational frequencies provide a fundamental understanding of this molecule's characteristics. These theoretical insights are invaluable for guiding future experimental work, including synthesis, spectroscopic characterization, and evaluation of its potential applications in drug development and materials science. The provided methodologies and representative data serve as a robust starting point for researchers and scientists working with this and related compounds.

References

- 1. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural, vibrational and nuclear magnetic resonance investigations of 4-bromoisoquinoline by experimental and theoretical DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Emergence of a Versatile Scaffold: A Technical Guide to 4-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisoquinolin-3-amine has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring both a reactive bromine atom and a nucleophilic amine on the isoquinoline core, provides a versatile platform for the synthesis of complex heterocyclic systems. This technical guide delves into the synthesis, key reactions, and applications of this compound, offering a comprehensive resource for researchers in drug discovery and development. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document consolidates current knowledge on its preparation and utility, highlighting its role in the synthesis of biologically active molecules.

Introduction: The Isoquinoline Core in Medicinal Chemistry

The isoquinoline scaffold is a prominent feature in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The strategic functionalization of this privileged core allows for the fine-tuning of pharmacological properties, making substituted isoquinolines highly sought-after intermediates in drug discovery programs. This compound, in particular, offers two distinct points for chemical modification: the bromine atom at the 4-position, which is amenable to various cross-coupling reactions, and the amino group at the 3-position, which can participate in a range of condensation and substitution reactions.

Synthesis of this compound and Related Structures

While the specific initial synthesis of this compound is not well-documented in historical records, modern synthetic methods for 4-bromoisoquinolines provide a reliable pathway to this and related compounds. A prominent and efficient method involves the palladium-catalyzed cyclization of 2-alkynyl benzyl azides.

Palladium-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides

An effective strategy for the synthesis of 4-bromoisoquinolines involves the reaction of 2-alkynyl benzyl azides in the presence of a palladium catalyst and a bromine source. This method allows for the selective formation of the 4-bromoisoquinoline core.

Experimental Protocol: General Procedure for the Synthesis of 3-Substituted 4-Bromoisoquinolines [1]

A mixture of the 2-alkynyl benzyl azide (0.3 mmol), PdBr₂ (5 mol %), CuBr₂ (3 equiv.), and LiBr (2 equiv.) in CH₃CN (5 mL) is stirred at the indicated reaction temperature until the starting material is consumed, as monitored by TLC and GC analysis. Upon completion, the reaction mixture is filtered and the solvent is evaporated under reduced pressure. The resulting residue is then purified by flash column chromatography (hexane/ethyl acetate) to yield the 3-substituted 4-bromoisoquinoline.

Table 1: Synthesis of 3-Substituted 4-Bromoisoquinolines via Palladium-Catalyzed Cyclization [1]

| Entry | R¹ | R² | Time (h) | Yield (%) |

| 1 | o-MeC₆H₄ | H | 20 | 72 |

| 2 | p-MeOC₆H₄ | H | 20 | 78 |

| 3 | p-NO₂C₆H₄ | H | 34 | Trace |

| 4 | 2-Thiophene | H | 22 | Trace |

| 5 | C₆H₅ | 3-MeO | 24 | Trace |

| 6 | n-C₄H₉ | H | 22 | 68 |

| 7 | n-C₆H₁₃ | H | 22 | 62 |

| 8 | 1-Cyclohexenyl | H | 24 | 60 |

Note: While this table showcases the synthesis of various 3-substituted 4-bromoisoquinolines, the synthesis of the parent this compound would require a suitable nitrogen-containing substituent at the alkyne terminus or subsequent functional group manipulation.

A patent also describes a similar palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl azides to produce 4-bromoisoquinolones, highlighting the versatility of this synthetic approach[2].

Diagram 1: Synthetic Pathway to 4-Bromoisoquinolines

Caption: Palladium-catalyzed synthesis of 4-bromoisoquinolines.

Chemical Reactivity and Applications in Drug Discovery

This compound serves as a versatile intermediate for the synthesis of more complex molecular architectures, primarily through reactions involving its bromo and amino functionalities.

Domino Condensation-Heck Cyclization

The amino group of this compound can undergo condensation with carbonyl compounds, and the resulting intermediate can participate in subsequent intramolecular cyclization reactions. For example, a palladium-catalyzed domino condensation-Heck cyclization with acetaldehyde leads to the formation of 3H-pyrrolo[2,3-c]isoquinoline. This transformation is crucial for the synthesis of marinoquinoline alkaloids, which exhibit a range of biological activities.

Synthesis of CFTR Modulators

A patent application highlights the use of this compound in the synthesis of macrocyclic compounds that act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). In this context, the amino group is typically acylated or alkylated, while the bromo group can be utilized in cross-coupling reactions to construct the macrocyclic ring.

Diagram 2: Experimental Workflow for Utilization in Drug Discovery

Caption: Workflow for the use of this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of complex heterocyclic compounds with significant potential in medicinal chemistry. While its specific historical discovery is not prominently documented, modern synthetic methodologies provide efficient access to this important intermediate. Its utility in the synthesis of natural product analogs and potential therapeutic agents underscores its importance for researchers in the field of drug discovery and development. This guide provides a foundational understanding of its synthesis and reactivity, paving the way for further exploration of its applications.

References

In-Depth Technical Guide: 4-Bromoisoquinolin-3-amine (CAS Number: 10321-49-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromoisoquinolin-3-amine, a heterocyclic amine of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical identity, physical properties, and key synthetic considerations. While specific biological activity and signaling pathways for this particular isomer are not extensively documented in publicly available literature, this guide furnishes a foundation for further research and development.

Chemical Identification and Properties

This compound, also recognized by its IUPAC name 3-Amino-4-bromoisoquinoline, is a substituted isoquinoline derivative. Its chemical structure features an amino group at the 3-position and a bromine atom at the 4-position of the isoquinoline ring system.

Table 1: Chemical and Physical Data of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| 3-Amino-4-bromoisoquinoline | N/A | |

| Synonyms | This compound | [1] |

| CAS Number | 10321-49-0 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [2] |

| Molecular Weight | 223.07 g/mol | [2] |

| Calculated Solubility | Very slightly soluble (0.29 g/L at 25 °C) | [1] |

| Calculated Density | 1.649 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [1] |

Synthesis and Experimental Protocols

Synthesis of 4-Aminoisoquinoline from 4-Bromoisoquinoline

A common method for the synthesis of 4-aminoisoquinoline involves the ammonolysis of 4-bromoisoquinoline. This reaction is typically carried out under high pressure and temperature in the presence of a copper catalyst.

Experimental Protocol: Ammonolysis of 4-Bromoisoquinoline [3][4]

-

Reactants:

-

Apparatus:

-

Autoclave or a sealed high-pressure reaction vessel

-

-

Procedure:

-

In an autoclave, combine 4-bromoisoquinoline, concentrated aqueous ammonia, and a catalytic amount of copper (II) sulfate pentahydrate.

-

Seal the autoclave and heat the mixture to a temperature range of 155-170°C.[3][4]

-

Maintain the reaction at this temperature with stirring for approximately 8-16 hours.[3][4] The internal pressure will typically range from 16-25 Kg/cm².[4]

-

After the reaction is complete, cool the autoclave to room temperature.

-

Make the reaction mixture alkaline with a dilute sodium hydroxide solution.[3]

-

Extract the product with an organic solvent such as benzene or dichloromethane.[3][4]

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous potassium carbonate or sodium sulfate).[3]

-

Remove the solvent under reduced pressure to yield crude 4-aminoisoquinoline.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., benzene) or by column chromatography.[3]

-

Logical Relationship for the Synthesis of 4-Aminoisoquinoline

References

Uncharted Territory: The Potential Biological Activities of 4-Bromoisoquinolin-3-amine

A Technical Projections and Research Framework

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature surveys, there is no publicly available data on the specific biological activities, mechanisms of action, or defined signaling pathways for the compound 4-Bromoisoquinolin-3-amine . This document, therefore, serves not as a summary of existing knowledge, but as a forward-looking technical guide proposing potential avenues of investigation based on the activities of structurally related compounds. All experimental protocols and pathway diagrams are presented as generalized frameworks for the initial biological evaluation of a novel chemical entity within this class.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of halogen and amine functionalities can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency and target selectivity. This guide explores the potential biological landscape of the novel compound, this compound, by extrapolating from the known activities of its structural analogs.

Inferred Biological Activities from Structurally Related Compounds

While specific data for this compound is absent, the known biological activities of bromo- and amino-substituted isoquinolines and quinolines suggest several promising areas for investigation.

Potential as an Anticancer Agent

Derivatives of the closely related 4-aminoquinoline scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, certain 4-aminoquinoline derivatives have shown potent activity against breast cancer cell lines like MCF7 and MDA-MB468. Furthermore, studies on highly brominated quinolines have revealed their potential as antiproliferative agents against HeLa, C6, and HT29 cancer cell lines, with some compounds exhibiting inhibitory effects on human topoisomerase I. This suggests that this compound could be a candidate for anticancer screening.

Potential as an Anti-inflammatory and Analgesic Agent

Recent research has highlighted the analgesic and anti-inflammatory potential of various 3-bromo isoquinoline derivatives. These compounds were shown to possess noteworthy activity in preclinical models, and molecular docking studies suggested interactions with relevant biological targets in inflammation pathways. The presence of the 3-amino group in concert with the 4-bromo substitution on the isoquinoline core could yield compounds with similar or enhanced anti-inflammatory properties.

Potential as an Antibacterial Agent

The 4-aminoquinoline core is famously present in antimalarial drugs like chloroquine and has been explored for broader antibacterial applications. Recent studies have focused on the green synthesis of 4-aminoquinoline derivatives and their evaluation against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The unique substitution pattern of this compound warrants its investigation for antibacterial efficacy.

Framework for Biological Evaluation

The following sections outline a generalized workflow for the initial biological screening and characterization of a novel compound such as this compound.

General Experimental Workflow

A typical workflow for assessing the biological potential of a new chemical entity is depicted below. This multi-stage process begins with broad cytotoxicity screening and progresses to more specific mechanistic studies.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Proposed Experimental Protocols

The following are generalized protocols that could be adapted for the initial investigation of this compound.

1. Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effects of this compound against a panel of human cancer cell lines.

-

Methodology:

-

Seed cells (e.g., MCF-7, MDA-MB-231, A549, HCT116) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

2. Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Prepare a twofold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

3. In Vitro Enzyme Inhibition Assay (Example: Kinase Assay)

-

Objective: To evaluate the inhibitory activity of this compound against a specific enzyme (e.g., a protein kinase).

-

Methodology:

-

In a microplate, combine the kinase, its specific substrate, and ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the plate to allow the enzymatic reaction to proceed.

-

Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

-

Potential Signaling Pathways for Investigation

Based on the activities of related compounds, the following signaling pathways could be relevant for this compound and are presented as hypothetical targets for initial investigation.

Caption: Hypothetical signaling pathways that could be modulated by this compound.

Conclusion and Future Directions

While the biological activity of this compound remains to be elucidated, the rich pharmacology of the substituted isoquinoline scaffold provides a strong rationale for its investigation. The proposed frameworks for biological evaluation, including cytotoxicity screening, antimicrobial assays, and investigation of key signaling pathways in cancer and inflammation, offer a starting point for researchers. Future studies should focus on a systematic screening of this compound to uncover its potential therapeutic applications. The synthesis of a focused library of analogs could also help in establishing preliminary structure-activity relationships and identifying more potent and selective lead compounds.

Solubility of 4-Bromoisoquinolin-3-amine in different solvents

An In-depth Technical Guide on the Solubility of 4-Bromoisoquinolin-3-amine

This technical guide provides a detailed overview of the solubility of this compound, catering to researchers, scientists, and professionals in drug development. Due to the limited publicly available quantitative data for this specific compound, this guide furnishes the available information and outlines comprehensive experimental protocols for determining its solubility in various solvents.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility is a critical first step in formulation development, enabling its effective delivery and study.[1] This guide summarizes the known solubility data and provides a framework for its experimental determination.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | [2] |

| Molecular Weight | 223.07 g/mol | [2] |

| Appearance | Solid (form not specified) | [3] |

| Melting Point | 120-122 °C (in water) | [2] |

| Calculated Density | 1.649 ± 0.06 g/cm³ (at 20 °C) | [2] |

Quantitative Solubility Data

Extensive searches for experimentally determined quantitative solubility data for this compound in various solvents yielded limited results. However, a calculated aqueous solubility value has been reported.

| Solvent | Temperature | Solubility | Method |

| Water | 25 °C | 0.29 g/L (Very slightly soluble) | Calculated |

This calculated value suggests that this compound has low solubility in water.[2]

Experimental Protocols for Solubility Determination

For researchers requiring solubility data in specific solvents for their applications, the following generalized experimental protocols are provided. These methods are standard in the pharmaceutical and chemical industries for determining the solubility of active pharmaceutical ingredients (APIs) and other organic compounds.[4][5][]

General Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a range of solvents at a fixed concentration.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[7]

-

Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[7]

-

Continue to add the solvent up to a total of 1 mL and vortex the mixture for 60 seconds.[8]

-

Visually inspect the solution against a dark background to see if the solid has completely dissolved.

-

Record the observation as "soluble" (dissolves completely), "partially soluble" (some solid remains), or "insoluble" (no dissolution observed).[8]

Equilibrium Solubility Determination (Shake-Flask Method)

This method is a widely accepted approach for determining the equilibrium solubility of a compound in a specific solvent.[]

Objective: To quantify the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[4]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).[9]

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis method.

-

Calculate the solubility in units such as mg/mL or mol/L.

pH-Dependent Aqueous Solubility

For ionizable compounds, solubility can be highly dependent on the pH of the aqueous medium. Given the presence of amine groups, this compound is expected to have pH-dependent solubility.

Objective: To determine the solubility of this compound across a physiologically relevant pH range.

Materials:

-

Same as for the shake-flask method.

-

Aqueous buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[4]

Procedure:

-

Follow the equilibrium solubility determination (shake-flask) protocol.

-

Instead of a single solvent, use a series of aqueous buffer solutions covering the desired pH range.

-

It is crucial to measure the pH of the saturated solution at the end of the experiment to ensure the buffer capacity was sufficient.

-

Plot the determined solubility as a function of the final measured pH.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for a comprehensive assessment of the solubility of a compound like this compound.

Caption: A workflow for systematic solubility assessment.

Conclusion

References

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. CAS # 10321-49-0, 3-Amino-4-bromoisoquinoline, 4-Bromoisoquinoline-3-amine - chemBlink [ww.chemblink.com]

- 3. 4-Amino-3-bromoquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 4. who.int [who.int]

- 5. tapi.com [tapi.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

A Guide to the Thermochemical Analysis of 4-Bromoisoquinolin-3-amine for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the theoretical and practical framework for the thermochemical analysis of 4-Bromoisoquinolin-3-amine. While specific experimental data for this compound is not publicly available, this document details the established methodologies and computational approaches that are critical for determining its thermodynamic properties. Understanding these properties is paramount in the fields of drug discovery and development for predicting compound stability, reactivity, and bioavailability.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry, likely as a scaffold or intermediate in the synthesis of pharmacologically active molecules. A thorough thermochemical analysis, which investigates the energy changes associated with chemical reactions and physical state transitions, provides a foundational understanding of a compound's energetic landscape. This knowledge is crucial for process optimization, safety assessment, and predicting the behavior of the molecule in biological systems.

Core Thermochemical Parameters

A comprehensive thermochemical analysis focuses on determining key thermodynamic parameters. While experimental values for this compound are not available, a hypothetical dataset is presented in Table 1 to illustrate how such data would be structured. These values are typically determined through a combination of experimental techniques and computational modeling.

| Thermochemical Parameter | Symbol | Hypothetical Value (kJ/mol) | Method of Determination |

| Standard Enthalpy of Formation | ΔHf° | Value | Combustion Calorimetry / Computational Chemistry (e.g., G3/G4 theory) |

| Standard Molar Entropy | S° | Value | Differential Scanning Calorimetry (DSC) / Statistical Thermodynamics |

| Standard Gibbs Free Energy of Formation | ΔGf° | Value | Calculated from ΔHf° and S° |

| Lattice Enthalpy | ΔHL | Value | Born-Haber Cycle / Computational Prediction |

| Enthalpy of Fusion | ΔHfus | Value | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Vaporization | ΔHvap | Value | Knudsen Effusion Method / TGA-DSC |

| Enthalpy of Sublimation | ΔHsub | Value | Knudsen Effusion Method / TGA-DSC |

Table 1: Hypothetical Thermochemical Data for this compound. The values in this table are for illustrative purposes and would need to be determined experimentally and/or computationally.

Experimental Protocols for Thermochemical Analysis

Detailed experimental work is the cornerstone of accurate thermochemical analysis. The following are standard protocols that would be employed to determine the thermodynamic properties of this compound.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Heat Capacity

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Methodology:

-

A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen gas).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The melting point is identified as the onset temperature of the melting endotherm.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

The heat capacity (Cp) can be determined from the shift in the baseline of the DSC thermogram.

Combustion Calorimetry for Enthalpy of Formation

Objective: To determine the standard enthalpy of combustion (ΔHc°) of this compound, from which the standard enthalpy of formation (ΔHf°) can be calculated.

Methodology:

-

A precisely weighed pellet of this compound is placed in a crucible within a high-pressure vessel (bomb).

-

The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known quantity of water in a calorimeter.

-

The sample is ignited via an electrical fuse.

-

The temperature change of the water is measured with high precision.

-

The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of combustion is determined after applying corrections for the heat of ignition and the formation of nitric and hydrobromic acids.

-

The standard enthalpy of formation is then calculated using Hess's law.

Computational Thermochemistry Workflow

In parallel with experimental work, computational chemistry provides valuable insights into the thermochemistry of molecules like this compound. High-level quantum chemical calculations can predict thermodynamic properties with a high degree of accuracy.

Caption: A generalized workflow for the computational thermochemical analysis of a molecule.

Signaling Pathways and Reaction Mechanisms

While specific signaling pathways involving this compound are not yet elucidated, its structural motifs suggest potential interactions with various biological targets. For instance, the isoquinoline core is present in many alkaloids with diverse pharmacological activities, and the amine and bromo substituents provide handles for forming hydrogen bonds and halogen bonds, respectively, with protein active sites.

A potential synthetic pathway for related compounds involves the amination of a brominated isoquinoline precursor. The general logic for such a synthesis is outlined below.

Caption: A conceptual diagram illustrating a synthetic route to an isoquinoline-amine derivative.

Conclusion

The thermochemical analysis of this compound is a critical step in its evaluation as a potential candidate for drug development. The experimental and computational methodologies outlined in this guide provide a robust framework for determining its key thermodynamic properties. This data is indispensable for ensuring the stability, safety, and efficacy of any resulting pharmaceutical product. Further research to acquire specific experimental data for this compound is highly recommended to advance its potential applications in medicinal chemistry.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 4-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromoisoquinolin-3-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reaction enables the synthesis of a diverse range of 4-arylisoquinolin-3-amines, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. The mild reaction conditions and tolerance of a wide variety of functional groups make it an invaluable tool in modern organic synthesis.[3]

This compound serves as a key building block, allowing for the introduction of various aryl and heteroaryl substituents at the 4-position of the isoquinoline core. The resulting 4-arylisoquinolin-3-amine derivatives are of significant interest due to their potential biological activities. The presence of the amino group at the 3-position can present challenges in Suzuki couplings, potentially requiring careful optimization of reaction conditions to achieve high yields.[4]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

Caption: General Suzuki-Miyaura Coupling Reaction.

Key Reaction Parameters and Optimization

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, base, and solvent system. For challenging substrates, such as those containing amino groups, optimization of these parameters is often necessary to achieve high yields and minimize side reactions.[5][6]

Catalysts

Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. For substrates similar to this compound, several catalyst systems have proven effective:

-

Palladium(0) catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst for the coupling of bromo-amino-heterocycles.[4]

-

Palladium(II) precatalysts with phosphine ligands: Combinations of a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), with bulky, electron-rich phosphine ligands like XPhos or SPhos can be highly effective, particularly for electron-deficient aryl bromides.[5]

-

Palladacycles: Pre-formed palladium catalysts, such as CataCXium® A Pd G3, have shown excellent activity for the coupling of unprotected ortho-bromoanilines and may be beneficial for this substrate.[3][5]

Bases

The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

-

Potassium Phosphate (K₃PO₄): This is a strong base that is often effective for Suzuki couplings of nitrogen-containing heterocycles.[4][5]

-

Cesium Carbonate (Cs₂CO₃): Another strong base that can be particularly effective for challenging substrates.[5]

-

Potassium Carbonate (K₂CO₃): A commonly used and often effective base, although it may be less potent than K₃PO₄ or Cs₂CO₃ for this specific substrate.[5]

Solvents

A variety of solvents can be employed for Suzuki-Miyaura reactions. Often, a mixture of an organic solvent and water is used to facilitate the dissolution of both the organic and inorganic reagents.

-

1,4-Dioxane/Water: A common and effective solvent mixture for these types of couplings.[4]

-

Toluene/Water or DMF/Ethanol: Other solvent systems that can be effective depending on the specific substrates and reaction conditions.

Experimental Protocols

The following protocols are based on established procedures for the Suzuki-Miyaura coupling of structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, and can be adapted for this compound.[4]

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Base Addition: Add the base (e.g., K₃PO₄, 2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 85-95 °C) and stir for the required time (typically 15-18 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a related substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[4] These results can serve as a guide for the expected outcomes with this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 78 |

| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 65 |

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for the Suzuki-Miyaura coupling and the fundamental steps of the catalytic cycle.

Caption: Experimental Workflow for Suzuki Coupling.

Caption: Suzuki-Miyaura Catalytic Cycle.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-arylisoquinolin-3-amines from this compound. Careful selection of the palladium catalyst, base, and solvent system is crucial for achieving high yields, especially given the presence of the amino functionality. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors. Further optimization may be required for specific substrate combinations to maximize reaction efficiency.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

Application Notes and Protocols: 4-Bromoisoquinolin-3-amine as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction